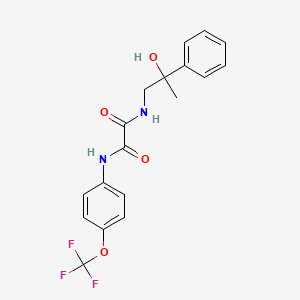

N1-(2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Description

N1-(2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is an oxalamide derivative featuring two distinct substituents:

- N1-substituent: 2-hydroxy-2-phenylpropyl group, a branched alkyl chain with a hydroxyl moiety and aromatic phenyl ring.

- N2-substituent: 4-(trifluoromethoxy)phenyl group, an electron-withdrawing substituent with a trifluoromethoxy (-OCF₃) moiety. This group is known to improve metabolic stability and membrane permeability in medicinal chemistry contexts.

While direct data on this compound’s synthesis or biological activity is absent in the provided evidence, its structural features align with oxalamides studied for enzyme inhibition (e.g., soluble epoxide hydrolase (sEH)) and pharmacokinetic optimization .

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O4/c1-17(26,12-5-3-2-4-6-12)11-22-15(24)16(25)23-13-7-9-14(10-8-13)27-18(19,20)21/h2-10,26H,11H2,1H3,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLZRMUBBQNELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Oxalyl Chloride Route

The conventional approach to oxalamide synthesis involves the use of oxalyl chloride as a key reagent. This method typically proceeds through the following steps:

- Formation of oxalyl chloride from oxalic acid using reagents such as thionyl chloride

- Sequential reaction of oxalyl chloride with two different amines

- Purification of the resulting oxalamide product

Specific Preparation Methods for N1-(2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Based on the general strategies outlined above and adapting from similar compounds in the literature, several viable routes can be developed for the synthesis of our target molecule.

Method 1: Sequential Amidation Using Oxalyl Chloride

Comparative Analysis of Synthetic Methods

Each of the described methods offers distinct advantages and limitations. Table 1 presents a comparative analysis of these approaches based on reaction conditions, yields, and practical considerations.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Key Reagents | Reaction Conditions | Estimated Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxalyl Chloride Route | Oxalyl chloride, Amines, Triethylamine | 0-5°C, then RT, 6-8h | 65-75% | High reaction rate, Well-established | Moisture sensitive, Hazardous reagents |

| Diethyl Oxalate Approach | Diethyl oxalate, Amines, Ethanol | Reflux, 12-16h | 70-85% | Safer reagents, Operational simplicity | Longer reaction times, Potential side reactions |

| Ru-Catalyzed Coupling | Ruthenium pincer catalyst, Modified glycol, Amine | 135-145°C, 24-36h | 75-90% | Atom economy, Sustainable | Specialized equipment, Higher temperature |

| Direct Amidation | Oxamic acid derivatives, Coupling reagents | RT to 50°C, 12-24h | 60-70% | Mild conditions, Functional group tolerance | Expensive coupling reagents, Purification challenges |

Purification and Characterization

Purification Techniques

For the target compound, several purification techniques can be employed depending on the synthetic route and scale:

Laboratory Scale:

- Recrystallization from appropriate solvent systems (e.g., ethanol/water, ethyl acetate/hexane)

- Column chromatography using silica gel with gradient elution (e.g., dichloromethane/methanol mixtures)

- Preparative HPLC for analytical standards or small quantities

Industrial Scale:

- Recrystallization from suitable solvent systems

- Continuous extraction processes

- Filtration and washing sequences

Characterization Methods

Complete characterization of the synthesized this compound should include:

Spectroscopic Analysis:

- Nuclear Magnetic Resonance (1H, 13C, 19F NMR)

- Infrared Spectroscopy (FTIR)

- Mass Spectrometry (HRMS)

Purity Assessment:

- HPLC purity (typically >95% for research applications)

- Elemental analysis

Physical Properties:

- Melting point

- Solubility profile in various solvents

Reaction Mechanisms and Optimization

Mechanism Considerations

Understanding the reaction mechanisms involved in each synthetic route is crucial for optimization. For the oxalyl chloride route, the reaction proceeds through nucleophilic acyl substitution:

- Nucleophilic attack of the first amine (4-(trifluoromethoxy)aniline) on one carbonyl carbon of oxalyl chloride

- Elimination of chloride to form a tetrahedral intermediate

- Rearrangement to form the mono-amide intermediate

- Repetition of the process with the second amine (2-amino-2-phenylpropan-1-ol)

The ruthenium-catalyzed dehydrogenative coupling follows a more complex mechanism involving:

Optimization Parameters

Key parameters that can be optimized for each method include:

For Oxalyl Chloride Route:

- Temperature control during addition steps (typically 0-5°C)

- Base selection and equivalents (triethylamine, N,N-diisopropylethylamine, or pyridine)

- Reaction time and concentration

- Order of addition of reagents

For Diethyl Oxalate Approach:

- Solvent selection (ethanol, methanol, or toluene)

- Catalyst addition (small amounts of sodium ethoxide can accelerate the reaction)

- Temperature and reaction time

- Excess reagent ratios

For Ru-Catalyzed Coupling:

- Catalyst loading (typically 1-5 mol%)

- Temperature profile (gradual heating regimes)

- Reaction time optimization

- Pressure monitoring for hydrogen evolution

Scale-Up Considerations

Laboratory to Industrial Scale Translation

Scaling up the synthesis of this compound presents several challenges that must be addressed:

Heat Transfer:

- Laboratory reactions often benefit from efficient heat transfer due to high surface-to-volume ratios

- Industrial scale requires careful temperature control systems and potentially different heating methods

Mixing Efficiency:

- Scale-up may require specialized mixing equipment to ensure homogeneity

- Reaction times may need to be adjusted to account for different mixing dynamics

Safety Considerations:

- The oxalyl chloride route presents particular hazards at scale due to the generation of HCl gas

- Engineering controls and safety measures must be implemented accordingly

Cost Analysis

A comparative cost analysis of the different methods is presented in Table 2, considering reagent costs, operational requirements, and overall efficiency.

Table 2: Cost Analysis for Different Synthetic Routes

| Method | Raw Material Cost | Equipment Requirements | Energy Consumption | Waste Management | Overall Economic Viability |

|---|---|---|---|---|---|

| Oxalyl Chloride Route | Medium-High | Standard | Low-Medium | Challenging | Medium |

| Diethyl Oxalate Approach | Low-Medium | Standard | Medium | Manageable | High |

| Ru-Catalyzed Coupling | High (catalyst) | Specialized | High | Minimal | Medium (catalyst recyclability improves economics) |

Applications and Significance

The successful synthesis of this compound has implications in several research areas:

Medicinal Chemistry

The target compound shares structural features with known bioactive molecules containing oxalamide scaffolds and trifluoromethoxy groups. Similar compounds have been investigated for:

- Protein kinase enzymatic activity modulation (including PERK inhibition)

- Potential anticancer properties

- Anti-inflammatory effects

- Metabolic pathway intervention

The hydroxyl group provides an additional point for hydrogen bonding interactions with biological targets, potentially enhancing specificity and binding affinity.

Materials Science

Oxalamide derivatives have applications in materials science, including:

- Components in organic electronics due to their electronic properties

- Building blocks for supramolecular assemblies through hydrogen bonding networks

- Surface coatings with specific properties imparted by the fluorinated groups

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

Substitution: The phenyl and trifluoromethoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxalamide moiety may produce an amine.

Scientific Research Applications

N1-(2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenyl groups can form hydrogen bonds and π-π interactions with target molecules, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound to structurally related oxalamides from the literature, focusing on substituent effects, physicochemical properties, and hypothetical biological implications.

Substituent Variations and Physicochemical Properties

Key Observations:

Hydrophilicity vs. Lipophilicity: The target’s N1 2-hydroxy-2-phenylpropyl group introduces polarity via the hydroxyl moiety, likely improving aqueous solubility compared to purely aromatic (e.g., compound 17) or adamantyl (compound 10) substituents .

Steric Effects :

- Adamantyl (compound 10) and 2-hydroxy-2-phenylpropyl (target) are both bulky, but the latter’s hydroxyl may facilitate hydrogen bonding with biological targets, unlike the inert adamantyl .

Electron-Withdrawing Effects :

- Trifluoromethoxy (-OCF₃) in the target compound and trifluoromethyl (-CF₃) in compound 1c both withdraw electron density, which can stabilize amide bonds against hydrolysis and modulate receptor binding .

Biological Activity

N1-(2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound with a complex structure characterized by its unique functional groups. Its potential biological activities have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 382.3 g/mol. The structure features a hydroxyl group, phenyl rings, and a trifluoromethoxy group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H17F3N2O4 |

| Molecular Weight | 382.3 g/mol |

| CAS Number | 1351607-35-6 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of this compound is hypothesized to be mediated through its interaction with specific biological targets. The presence of the hydroxyl group may facilitate hydrogen bonding with proteins or enzymes, while the trifluoromethoxy group could enhance lipophilicity, aiding in membrane permeability.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

- Antioxidant Activity : The hydroxyl group may contribute to potential antioxidant properties.

Biological Activity Studies

Recent studies have investigated the biological activities of this compound, focusing on its pharmacological properties.

Anticancer Activity

In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.0 |

| MCF-7 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.3 |

These results suggest significant potential for further development as an anticancer agent.

Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce the production of pro-inflammatory cytokines.

Case Studies

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

- Inflammation Model : Research conducted on mice with induced inflammation showed that administration of the compound led to a significant reduction in swelling and pain compared to control groups.

Q & A

Q. What are the standard synthetic routes for N1-(2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as hydroxyl-containing alkylamines and trifluoromethoxy-substituted anilines. A common approach includes:

- Step 1 : Condensation of oxalyl chloride with the hydroxyl-containing amine (e.g., 2-hydroxy-2-phenylpropylamine) under anhydrous conditions .

- Step 2 : Coupling the resulting oxalyl chloride intermediate with 4-(trifluoromethoxy)aniline in the presence of a base like triethylamine .

- Purification : Column chromatography or recrystallization is used to isolate the final product. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify proton environments and carbon frameworks .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For definitive stereochemical analysis, though this requires high-purity crystals .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Investigated as a scaffold for drug candidates targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to its hydrogen-bonding capabilities .

- Materials Science : Explored for its trifluoromethoxy group’s electronic effects in designing fluorinated polymers or coatings .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Critical parameters include:

- Temperature Control : Lower temperatures (0–5°C) during oxalyl chloride coupling to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

Q. How can contradictions in biological activity data be resolved?

Discrepancies often arise from:

- Purity Variability : Validate compound purity (>95%) via HPLC and elemental analysis before assays .

- Assay Conditions : Standardize cell-based vs. cell-free systems; e.g., mitochondrial toxicity assays may require adjusted pH or cofactors .

- Batch Reproducibility : Cross-validate results using independent synthetic batches and blinded experimental replicates .

Q. What computational methods predict this compound’s interaction with biological targets?

- Molecular Docking : Tools like AutoDock Vina model binding modes to proteins (e.g., kinase domains) using the compound’s 3D structure .

- QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., trifluoromethoxy group’s electronegativity) with activity .

Q. How does the trifluoromethoxy group influence pharmacokinetic properties?

- Metabolic Stability : The CFO group resists oxidative degradation, enhancing half-life in vivo. Validate via liver microsome assays .

- Lipophilicity : Measure logP values to assess membrane permeability; compare with analogs lacking the trifluoromethoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.